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Compound Name: Lsz-102

Cat. No.: B608664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

investigation of the combination therapy involving Lsz-102, a selective estrogen receptor

degrader (SERD), and alpelisib, a PI3Kα inhibitor. This combination has shown promise in

preclinical models and clinical trials for the treatment of estrogen receptor-positive (ER+) breast

cancer.[1][2]

Introduction
Estrogen receptor (ER) signaling is a key driver in the majority of breast cancers. While

endocrine therapies are effective, resistance often develops.[3] One common mechanism of

resistance is the activation of the PI3K/AKT/mTOR signaling pathway, frequently through

mutations in the PIK3CA gene.[1][3] The combination of Lsz-102, which targets the ER for

degradation, and alpelisib, which inhibits the p110α subunit of PI3K, represents a rational

therapeutic strategy to overcome this resistance.[2][4] Preclinical models have demonstrated

synergistic activity between Lsz-102 and alpelisib in ER-positive breast cancer.[1][2] A phase

I/Ib clinical trial (NCT02734615) has evaluated this combination in patients with ER+ breast

cancer, providing initial safety and efficacy data.[1][2][5]

Mechanism of Action
Lsz-102 is an orally bioavailable SERD that binds to the estrogen receptor and induces its

degradation, thereby inhibiting ER-mediated signaling and the growth of ER-expressing cancer
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cells.[6] Alpelisib is a potent and selective inhibitor of the alpha isoform of phosphatidylinositol

3-kinase (PI3Kα).[7] By inhibiting PI3Kα, alpelisib blocks the downstream signaling cascade,

including AKT and mTOR, which are critical for cell growth, proliferation, and survival.[8][9] The

dual blockade of both the ER and PI3K pathways is intended to produce a more potent and

durable anti-tumor response.

Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase I/Ib clinical trial of

Lsz-102 in combination with alpelisib (Arm C) in patients with ER-positive breast cancer who

have progressed on endocrine therapy.[1][2][5]

Table 1: Clinical Efficacy of Lsz-102 and Alpelisib Combination Therapy[1][2][5]

Endpoint Value 95% Confidence Interval

Objective Response Rate

(ORR)
5.4% 1.8 - 5.5

Clinical Benefit Rate (CBR) 18.9% -

Median Progression-Free

Survival (PFS)
3.5 months 1.8 - 5.5

Table 2: Recommended Dosing from Phase I/Ib Trial[1]

Drug Recommended Dose

Lsz-102 300 mg daily

Alpelisib 250 mg daily

Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic anti-proliferative effect of Lsz-102 and alpelisib in ER+

breast cancer cell lines.
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Materials:

ER+ breast cancer cell lines (e.g., MCF-7, T47D)

Lsz-102 (powder, dissolved in DMSO)

Alpelisib (powder, dissolved in DMSO)

Cell culture medium (e.g., DMEM with 10% FBS)

96-well plates

MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

Plate reader

Protocol:

Cell Seeding: Seed ER+ breast cancer cells in 96-well plates at a density of 3,000-5,000

cells per well and allow them to adhere overnight.

Drug Preparation: Prepare a dose-response matrix of Lsz-102 and alpelisib, both alone and

in combination.

Treatment: Treat the cells with the prepared drug concentrations for 72 hours.

Viability Assay: Perform a cell viability assay according to the manufacturer's instructions

(e.g., MTT or CellTiter-Glo®).

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control

(DMSO). Use software such as CompuSyn to calculate the Combination Index (CI), where

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis of PI3K Pathway Inhibition
Objective: To confirm the mechanism of action of alpelisib by assessing the phosphorylation

status of downstream PI3K pathway proteins.

Materials:
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ER+ breast cancer cells

Lsz-102 and Alpelisib

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

Transfer buffer and apparatus

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-

ERα, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Cell Treatment: Treat ER+ breast cancer cells with Lsz-102, alpelisib, or the combination for

a specified time (e.g., 24 hours).

Protein Extraction: Lyse the cells and quantify the protein concentration.

Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them

to a PVDF membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to

the total protein levels to assess the degree of pathway inhibition.

In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the Lsz-102 and alpelisib combination in a

preclinical mouse model.

Materials:

Immunocompromised mice (e.g., nude or NSG mice)

ER+ breast cancer cells (e.g., MCF-7) or patient-derived xenograft (PDX) models

Matrigel (optional)

Lsz-102 (formulated for oral gavage)

Alpelisib (formulated for oral gavage)

Calipers for tumor measurement

Protocol:

Tumor Implantation: Subcutaneously implant ER+ breast cancer cells (mixed with Matrigel if

necessary) into the flank of the mice. For PDX models, implant tumor fragments.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

(Volume = 0.5 x Length x Width²).

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the

mice into treatment groups (Vehicle, Lsz-102 alone, alpelisib alone, and Lsz-102 + alpelisib).

Drug Administration: Administer the drugs daily via oral gavage at the predetermined doses.
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Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The

primary endpoint is tumor growth inhibition.

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for western

blot or immunohistochemical analysis to assess target modulation.
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Caption: Mechanism of action of Lsz-102 and alpelisib.
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Caption: General experimental workflow.
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Caption: Therapeutic logic of the combination therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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